molecular formula C19H24N4O4S2 B11026700 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026700
M. Wt: 436.6 g/mol
InChI Key: WTDQBBWKLWSKBL-UHFFFAOYSA-N
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Description

1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

Molecular Formula

C19H24N4O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O4S2/c1-4-22(5-2)29(26,27)16-8-6-15(7-9-16)23-11-14(10-17(23)24)18(25)21-19-20-13(3)12-28-19/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,20,21,25)

InChI Key

WTDQBBWKLWSKBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The general synthetic route may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The diethylsulfamoyl group is known for enhancing antibacterial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies that show it can induce apoptosis in cancer cell lines. For instance:

  • Mechanism of Action : It is believed to target thymidylate synthase, an enzyme critical for DNA synthesis, thereby disrupting cellular proliferation in cancer cells.
  • Cell Lines Tested : Research has demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) with IC50 values indicating potent activity.

Case Studies

  • Antimicrobial Efficacy : A study published in the Turkish Journal of Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties. The results showed that compounds similar to 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide exhibited superior activity against gram-positive bacteria compared to gram-negative strains .
  • Cytotoxicity Assessment : In another investigation, derivatives were tested against the NCI-60 cell line panel. The findings indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity across multiple cancer types, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that combines several pharmacophoric elements:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Pyrrolidine Derivative : Associated with diverse pharmacological properties.
  • Sulfamoyl Group : Implicated in enhancing solubility and bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer properties. The biological activity was evaluated using various cancer cell lines, notably the A549 human lung adenocarcinoma model.

Case Study: A549 Cell Line

In an experimental setup, the compound was subjected to an MTT assay to evaluate its cytotoxicity against A549 cells. The results indicated:

  • IC50 Values : The compound displayed an IC50 value significantly lower than standard chemotherapeutic agents like cisplatin, suggesting potent anticancer activity.
  • Mechanism of Action : The presence of the thiazole moiety is believed to contribute to the cytotoxic effects by inducing apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against multidrug-resistant bacterial strains.

Evaluation of Antimicrobial Efficacy

A series of tests were conducted against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against resistant strains, indicating potent antimicrobial efficacy.
  • Mechanism of Action : It is hypothesized that the sulfamoyl group enhances binding affinity to bacterial enzymes, disrupting metabolic processes.

Comparison of Biological Activities

Activity TypeModel/PathogenIC50/MIC ValuesReferences
AnticancerA549 Cell Line< 10 µM
AntimicrobialStaphylococcus aureus< 32 µg/mL
Escherichia coli< 16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. The SAR analysis indicates that:

  • Thiazole Substitution : Enhances anticancer activity.
  • Sulfamoyl Group : Improves solubility and bioavailability.
  • Pyrrolidine Core : Critical for maintaining overall structural integrity and activity.

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